molecular formula C4H7NaO2S B11936897 Sodium 2-methylcyclopropylsulfinate

Sodium 2-methylcyclopropylsulfinate

Cat. No.: B11936897
M. Wt: 142.15 g/mol
InChI Key: KBIXSXFOEIXGQT-UHFFFAOYSA-M
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Description

Sodium 2-methylcyclopropylsulfinate is a sodium sulfinate salt that serves as a valuable and versatile building block in organic synthesis, particularly for the construction of sulfur-containing compounds. Sulfinate salts, in general, are recognized as stable, easy-to-handle solids that act as precursors for sulfonyl, sulfenyl, and sulfinyl groups . This makes them powerful reagents for forming S–S, N–S, and C–S bonds, leading to a diverse array of valuable organosulfur compounds such as thiosulfonates, sulfonamides, sulfides, and various sulfones (including vinyl, allyl, and β-keto sulfones) . The unique reactivity of sodium sulfinates has been leveraged in advanced synthetic methodologies, including sulfonyl radical-triggered ring-closing reactions, multicomponent reactions, and site-selective C–H sulfonylation . The 2-methylcyclopropyl group incorporated in this reagent is a privileged structural motif in medicinal and agrochemical chemistry, often used to fine-tune the properties of bioactive molecules. As a reagent, this compound is ideal for exploring structure-activity relationships in drug discovery and for creating novel chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C4H7NaO2S

Molecular Weight

142.15 g/mol

IUPAC Name

sodium;2-methylcyclopropane-1-sulfinate

InChI

InChI=1S/C4H8O2S.Na/c1-3-2-4(3)7(5)6;/h3-4H,2H2,1H3,(H,5,6);/q;+1/p-1

InChI Key

KBIXSXFOEIXGQT-UHFFFAOYSA-M

Canonical SMILES

CC1CC1S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of sodium 2-methylcyclopropylsulfinate involves several steps and can be achieved through different synthetic routes. One common method includes the reaction of 2-methylcyclopropylsulfinic acid with sodium hydroxide, resulting in the formation of the sodium salt . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the stability of the product. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to maintain the purity and consistency of the compound .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Sodium 2-methylcyclopropylsulfinate serves as a reagent in forming carbon-sulfur bonds, crucial for synthesizing complex organic molecules. It acts as a nucleophile, facilitating various reactions such as sulfonylation and sulfenylation .
  • Table 1: Common Reactions Involving this compound
Reaction TypeDescription
SulfonylationFormation of sulfonyl compounds from electrophiles using sodium sulfinate
SulfenylationGeneration of thiosulfinate intermediates in organic synthesis
Nucleophilic SubstitutionReacting with alkyl halides to produce corresponding sulfones

2. Biological Studies:

  • This compound is utilized in studying enzyme mechanisms and developing enzyme inhibitors. Its ability to modify active sites in enzymes makes it valuable for biochemical research.
  • Case Study: A study demonstrated that this compound could inhibit specific enzyme pathways, providing insights into potential therapeutic targets for diseases involving dysregulated enzymatic activity.

3. Medicinal Chemistry:

  • This compound is explored for its potential in drug development, particularly in synthesizing sulfonamide-based drugs known for their antibacterial properties .
  • Table 2: Potential Medicinal Applications
Application AreaDescription
Antibacterial AgentsSulfonamide derivatives synthesized from this compound exhibit antibacterial activity against various pathogens
Drug DevelopmentUsed as a building block for creating new therapeutic agents

4. Industrial Applications:

  • In the industrial sector, this compound is employed in producing agrochemicals and pharmaceuticals. Its utility in synthesizing compounds with biological activity makes it an essential reagent in chemical manufacturing.

Mechanism of Action

The mechanism of action of sodium 2-methylcyclopropylsulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile. In biological systems, it may interact with enzyme active sites, leading to inhibition or modification of enzyme activity .

Comparison with Similar Compounds

Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

Structural and Functional Differences :

  • Functional Group : Sodium 2-methylcyclopropylsulfinate contains a sulfinate (-SO₂⁻) group, while Sodium 2-methylprop-2-ene-1-sulphonate features a sulfonate (-SO₃⁻) group. Sulfinates are less oxidized than sulfonates, making them more nucleophilic and reactive in substitution reactions .
  • Backbone Structure : The former has a strained cyclopropane ring, whereas the latter contains a propene (alkene) chain. Cyclopropane’s ring strain (≈27 kcal/mol) may increase reactivity compared to the conjugated alkene system in the sulfonate, which is more stabilized .

1-Methylcyclopentanol (CAS 1462-03-9)

Functional Group and Reactivity :

  • 1-Methylcyclopentanol is an alcohol (-OH) with a cyclopentane ring, contrasting sharply with the sulfinate group in this compound. Alcohols participate in hydrogen bonding and are commonly used as solvents or intermediates in oxidation reactions.
  • The cyclopentane ring is less strained than cyclopropane, resulting in lower inherent reactivity .

General Comparison with Other Sulfinates

  • Sodium Methanesulfinate (CAS 20276-88-4) : A simpler sulfinate lacking a cyclopropane ring. The absence of ring strain reduces its utility in strain-driven reactions compared to this compound.
  • Sodium Cyclohexylsulfinate : Contains a larger cyclohexane ring, which is less strained than cyclopropane but may offer steric bulk for selective reactions.

Data Tables

Table 1: Structural and Chemical Properties

Compound CAS No. Molecular Formula Molecular Weight Functional Group Key Feature
This compound N/A* C₄H₇SO₂Na ~150.16 g/mol Sulfinate Cyclopropane ring strain
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 C₄H₅SO₃Na 164.13 g/mol Sulfonate Conjugated alkene
1-Methylcyclopentanol 1462-03-9 C₆H₁₂O 100.16 g/mol Alcohol Cyclopentane ring

Q & A

Q. What are the standard synthetic pathways for Sodium 2-methylcyclopropylsulfinate, and how can purity be validated?

this compound is typically synthesized via sulfonation of 2-methylcyclopropane derivatives followed by neutralization with sodium hydroxide. Key steps include controlling reaction temperature (e.g., 0–5°C for sulfonation) and optimizing stoichiometry to avoid side reactions. Purity validation requires:

  • Chromatography : HPLC or GC-MS to quantify impurities (<1% threshold) .
  • Spectroscopy : 1H^1\text{H} and 13C^13\text{C} NMR to confirm structural integrity and absence of unreacted intermediates .
  • Elemental analysis : Confirming sulfur and sodium content matches theoretical values .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

Stability studies should include:

  • Environmental factors : Test degradation kinetics at 25°C (ambient), 4°C (refrigerated), and −20°C (long-term storage) over 30–90 days .
  • Analytical endpoints : Monitor sulfinate decomposition via UV-Vis spectroscopy (absorbance at 260 nm) or ion chromatography for sulfate byproducts .
  • Statistical rigor : Use triplicate samples and ANOVA to assess significance of degradation rates .

Advanced Research Questions

Q. What methodological challenges arise when studying this compound’s reactivity in nucleophilic substitution reactions, and how can they be mitigated?

Key challenges include:

  • Competing pathways : The cyclopropane ring’s strain may lead to ring-opening side reactions. Mitigation involves:
  • Low-temperature kinetics (e.g., −78°C in THF) to stabilize intermediates .
  • Computational modeling (DFT) to predict reactive sites and optimize leaving-group selection .
    • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to direct product configuration, validated by X-ray crystallography .

Q. How can contradictory data on this compound’s solubility in polar aprotic solvents be resolved?

Discrepancies often stem from:

  • Measurement variability : Standardize protocols (e.g., shake-flask method at 25°C) and report solvent water content (e.g., <50 ppm for DMSO) .
  • Polymorphism : Characterize crystalline forms via PXRD and DSC to identify metastable phases affecting solubility .
  • Data synthesis : Perform a systematic review (PICOT framework) to aggregate studies with comparable methodologies and exclude outliers .

Q. What advanced techniques are recommended for probing this compound’s role in radical-mediated reactions?

  • EPR spectroscopy : Detect and quantify transient radical intermediates (e.g., sulfonyl radicals) during reactions .
  • Isotopic labeling : Use 34S^{34}\text{S}-labeled analogs to trace sulfur transfer pathways via MS/MS fragmentation .
  • Kinetic isotope effects (KIE) : Compare reaction rates with 13C^{13}\text{C}-cyclopropane derivatives to elucidate mechanism (e.g., stepwise vs. concerted) .

Methodological and Analytical Considerations

Q. How should researchers address reproducibility issues in synthesizing this compound derivatives?

  • Protocol granularity : Document exact reagent grades (e.g., anhydrous Na2_2SO4_4 vs. hydrated forms) and purification steps (e.g., column chromatography Rf_f values) .
  • Machine-readable data : Share raw NMR/MS files in repositories (e.g., Zenodo) to enable independent validation .
  • Interlab collaboration : Conduct round-robin trials to identify operator-dependent variables (e.g., stirring rate during crystallization) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s biological assays?

  • Non-linear regression : Fit data to Hill or Log-logistic models (e.g., IC50_{50} calculations) using software like GraphPad Prism .
  • Error propagation : Report confidence intervals (95% CI) for EC50_{50} values derived from triplicate experiments .
  • Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity (e.g., variations in cell lines) .

Data Presentation Guidelines

Table 1 : Recommended Analytical Techniques for this compound Characterization

Parameter Technique Key Metrics Reference
PurityHPLC-UVRetention time: 8.2 min; λ = 254 nm
Structural Confirmation1H^1\text{H} NMRδ 1.2–1.5 (cyclopropane CH2_2), δ 3.1 (SO2_2^-)
Thermal StabilityTGA-DSCDecomposition onset: 150°C
Radical DetectionEPRg-factor: 2.0034 (sulfonyl radical)

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